tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate
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Overview
Description
tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate: is a chemical compound with the molecular formula C13H18BrN3O3 and a molecular weight of 344.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate typically involves the following steps:
Bromination of Pyridine: Pyridine is reacted with hydrobromic acid to introduce a bromine atom, forming 5-bromopyridine.
Formylation: The brominated pyridine undergoes formylation to introduce a formamido group.
Carbamate Formation: The formamido derivative is then reacted with tert-butyl carbamate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Biological Probes: It is used as a probe in biological studies to investigate the function of specific proteins or enzymes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate involves its interaction with specific molecular targets. The bromine atom and formamido group play crucial roles in its binding affinity and reactivity. The compound can modulate the activity of enzymes or receptors by forming covalent or non-covalent interactions .
Comparison with Similar Compounds
- tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate
- tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
Comparison:
- Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the pyridine ring, which can influence their chemical reactivity and biological activity .
- Unique Properties: tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
tert-butyl N-[2-[(5-bromopyridine-2-carbonyl)amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(19)16-7-6-15-11(18)10-5-4-9(14)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRAFWCMLOLUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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